molecular formula C12H27NO B015352 12-Amino-1-dodecanol CAS No. 67107-87-3

12-Amino-1-dodecanol

Cat. No.: B015352
CAS No.: 67107-87-3
M. Wt: 201.35 g/mol
InChI Key: IIWXYWWVCBRBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Amino-1-dodecanol is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Synthesis : Tao et al. (2017) noted its use as an initiator for ring-opening polymerization of N-substituted glycine N-thiocarboxyanhydride, producing α-hydroxyl-ω-aminotelechelic water-soluble polypeptoids (Tao, Zheng, Bai, Zhu, & Ling, 2017).

  • Metabolic Probes : Görgen et al. (1989) described chiral 12-phenyl(2H)dodecanoic acids, related compounds, as useful in evaluating the biosynthesis of 1-alkenes from fatty acids in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).

  • Corrosion Inhibition : Azzam and El-Aal (2013) found that a synthesized poly 12-(3-amino phenoxy) dodecane-1-thiol surfactant self-assembled on silver nanoparticles exhibited improved corrosion inhibition efficiency for carbon steel (Azzam & El-Aal, 2013).

  • Antibody Modification and Neutron-Capture Studies : Varadarajan and Hawthorne (1991) utilized a novel carboranyl amino acid derivative, 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid, in the synthesis of peptide derivatives for these purposes (Varadarajan & Hawthorne, 1991).

  • Biocatalytic Reduction : Sarak et al. (2020) reported on the biocatalytic reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases, successfully producing 12-amino-1-dodecanol (Sarak, Jeon, Patil, Khobragade, Pagar, Sung, Yoo, Kim, Yoon, & Yun, 2020).

  • Nylon Monomer Production : Ahsan et al. (2018) developed a novel cascade reaction for producing α-amino dodecanoic acid, a monomer of Nylon 12, from vegetable oil derivatives (Ahsan, Jeon, Nadarajan, Chung, Yoo, Kim, Patil, & Yun, 2018).

Safety and Hazards

12-Amino-1-dodecanol can cause skin and serious eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

Mechanism of Action

Biochemical Pathways

12-Amino-1-dodecanol is involved in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols . This process is facilitated by carboxylic acid reductase and E. coli endogenous aldehyde reductases . The affected pathways and their downstream effects are complex and require further investigation.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown . Further pharmacokinetic studies are needed to understand these aspects.

Result of Action

It is known that the compound has numerous applications in polymer-based industries

Properties

IUPAC Name

12-aminododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWXYWWVCBRBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409230
Record name 12-Amino-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67107-87-3
Record name 12-Amino-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Amino-1-dodecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 600 ml of methanol was dissolved while warming 48.0 g of N-(12-hydroxydodecyl)phthalimide, 50 ml of hydrazine monohydrate was added at room temperature with stirring and the mixture was stirred overnight. The crystal thus separated out was filtered off and the solvent was distilled off. The residue was extracted with hot chloroform and insolubles were filtered off. The filtrate was distilled, the residue was extracted with hot chloroform (100 ml×3) and then the solvent was distilled off. The residue was dissolved in methanol and recrystallization from methanol-ethyl acetate gave 21.6 g of the title compound as a crystal.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Amino-1-dodecanol
Reactant of Route 2
12-Amino-1-dodecanol
Reactant of Route 3
12-Amino-1-dodecanol
Reactant of Route 4
12-Amino-1-dodecanol
Reactant of Route 5
12-Amino-1-dodecanol
Reactant of Route 6
12-Amino-1-dodecanol
Customer
Q & A

Q1: Why is 12-Amino-1-dodecanol particularly effective in initiating the polymerization of N-substituted glycine N-thiocarboxyanhydride (NNTA)?

A: this compound, unlike some shorter aminoalcohols, enables the synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids when initiating NNTA polymerization. [] This is because the hydroxyl group in this compound is spatially separated from the amino group due to the molecule's long hydrocarbon chain. This separation minimizes the activation of the hydroxyl group by hydrogen bonding with the amino group, a phenomenon observed with shorter aminoalcohols like 2-amino-1-ethanol. Such activation leads to a mixture of α,ω-diaminotelechelic and α-hydroxyl-ω-aminotelechelic polypeptoids, which is undesirable for controlled polymerization. []

Q2: What are the advantages of using this compound as an initiator in this specific polymerization process compared to other methods?

A2: this compound offers several advantages as an initiator for NNTA polymerization compared to other methods:

  • Hydroxyl Tolerance: Traditional N-carboxyanhydride (NCA) polymerization is incompatible with nucleophilic groups like hydroxyls. The use of NNTA and this compound allows for the incorporation of hydroxyl groups, expanding the chemical diversity of obtainable polypeptoids. []
  • Controlled Polymerization: this compound facilitates controlled polymerization of NNTA, resulting in polypeptoids with predetermined molecular weights and narrow polydispersity indices. [] This control over polymer properties is crucial for downstream applications requiring specific material characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.